(1R,2S)-1-氨基-2-吲哚醇

描述

Synthesis Analysis

The synthesis of (1R,2S)-1-amino-2-indanol has been explored through various methods, including intramolecular Friedel–Crafts acylation and enantioselective enzymatic reactions. A practical synthesis route involves the conversion of (R)-2-hydroxy-1-indanone, derived from D-(R)-phenylalanine, into (1R,2S)-1-amino-2-indanol via oxime formation and diastereoselective hydrogenation (Kajiro et al., 1999). Another approach uses lipase and omega-transaminase for the enantioselective synthesis of this compound, highlighting the versatility of biocatalysis in achieving high diastereoselectivity and enantioselectivity (Yun et al., 2006).

Molecular Structure Analysis

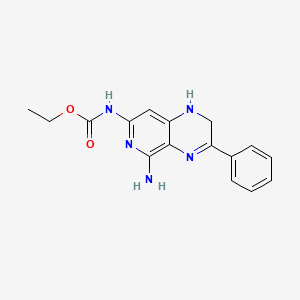

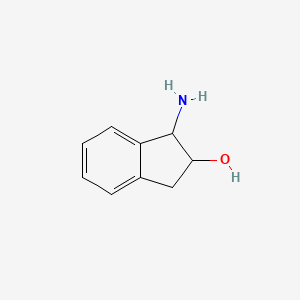

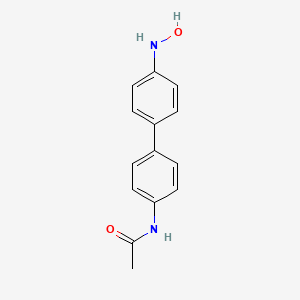

The molecular structure of (1R,2S)-1-amino-2-indanol is characterized by its chiral centers, which significantly influence its chemical reactivity and interactions. The stereochemistry of these centers is crucial for its application in the synthesis of stereochemically complex pharmaceuticals.

Chemical Reactions and Properties

Chemical reactions involving (1R,2S)-1-amino-2-indanol often exploit its chiral centers and functional groups. Its reactivity has been utilized in the synthesis of indinavir, an HIV protease inhibitor, through a series of diastereo- and enantioselective steps, showcasing its importance in drug synthesis (Demir et al., 2000).

科学研究应用

不对称还原和合成

(1R,2S)-1-氨基-2-吲哚醇在不对称合成中起着至关重要的作用。它被用作合成印度那韦的至关重要的来源,印度那韦是一种口服活性 HIV-1 蛋白酶抑制剂。该化合物还用作各种不对称转化中的手性配体或助剂,例如羰基还原、羟醛反应、二乙基锌加成到醛和狄尔斯-阿尔德反应 (Cho & Choi, 2002)。

对映选择性构筑

(1R,2S)-1-氨基-2-吲哚醇衍生的噁唑烷酮是高效的手性助剂,用于顺式羟醛反应,这是一种碳-碳键对映选择性构筑的整体方法。该应用在有机合成中至关重要,并且在合成各种顺式羟醛产物中起着重要作用 (Ghosh & Onishi, 1996)。

动力学拆分和转移氢化

(1R,2S)-1-氨基-2-吲哚醇用于仲芳醇的动力学拆分和酮的不对称转移氢化。这些过程对于实现高对映体过量至关重要,证明了该化合物在立体化学和催化中的效用 (Faller & Lavoie, 2001)。

狄尔斯-阿尔德反应

源自 (1R, 2S)-1-氨基-2-吲哚醇的钛配合物催化狄尔斯-阿尔德反应。这些反应对于构建有机化学中的碳-碳键至关重要,该化合物提供高对映选择性和效率 (Corey 等人,1993 年)。

手性和分子相互作用

该化合物的手性显着影响其结构和分子内相互作用,尤其是在其中性、质子化和自由基阳离子形式中。该性质对于理解手性化合物在各种状态下的分子行为至关重要 (Bouchet 等人,2015 年)。

酶促拆分和合成

(1R,2S)-1-氨基-2-吲哚醇的酶促拆分用于合成对映体纯化合物。这种方法突出了该化合物在生物技术应用中的作用以及特定立体化学构型的合成 (Yun 等人,2006 年)。

合成关键 HIV 蛋白酶抑制剂成分

(1S,2R)-1-氨基-2-吲哚醇被合成作为 HIV 蛋白酶抑制剂印度那韦的关键成分。其合成过程是药物化学的一个重要方面,特别是在 HIV 治疗的开发中 (Demir 等人,2000 年)。

新型核苷类药物的开发

(1R,2S)-1-氨基-2-吲哚醇用于合成新型手性嘌呤和 8-氮嘌呤碳核苷衍生物。该应用对于探索具有潜在抗病毒活性的新型化合物非常重要 (Ugliarolo 等人,2012 年)。

安全和危害

未来方向

作用机制

Target of Action

Similar compounds such as (1r,2s)-2-phenylcyclopropanaminium are known to interact with enzymes like monoamine oxidase

Mode of Action

The exact mode of action of (1R,2S)-1-amino-2-indanol is currently unknown due to the lack of specific studies on this compound. It’s worth noting that similar compounds have been found to inhibit enzymes like monoamine oxidase, which plays a crucial role in the metabolism of neurotransmitters . If (1R,2S)-1-amino-2-indanol shares this mechanism, it could potentially influence neurotransmitter levels and thus impact neural signaling.

Biochemical Pathways

If it does indeed interact with enzymes like monoamine oxidase, it could potentially affect the metabolic pathways of neurotransmitters such as dopamine, norepinephrine, and serotonin . This could lead to downstream effects on mood, cognition, and other neurological functions.

Result of Action

If it does interact with enzymes like monoamine oxidase, it could potentially influence neurotransmitter levels and thus impact neural signaling . This could lead to changes in mood, cognition, and other neurological functions.

Action Environment

It’s known that factors such as ph, temperature, and the presence of other compounds can influence the activity and stability of many drugs

属性

IUPAC Name |

(1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPKSXMQWBYUOI-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](C2=CC=CC=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-1-amino-2-indanol | |

CAS RN |

136030-00-7, 7480-35-5 | |

| Record name | (+)-cis-1-Amino-2-indanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136030-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-indanol, cis-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007480355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-2-indanol, cis-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136030007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1-amino-2,3-dihydro-1H-inden-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Inden-2-ol, 1-amino-2,3-dihydro-, (1R,2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-2-INDANOL, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71S3J7NU1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-AMINO-2-INDANOL, CIS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZP212ZC8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: (1R,2S)-1-Amino-2-indanol serves as a versatile building block in organic synthesis, particularly as a chiral auxiliary and ligand in asymmetric catalysis. [, , , , ].

- Chiral Auxiliary: It can be incorporated into molecules to control the stereochemical outcome of reactions, leading to the formation of enantiomerically enriched products. []

- Ligand in Asymmetric Catalysis: It readily forms complexes with metals like copper and rhenium. These complexes act as efficient catalysts in asymmetric reactions, such as the aza-Henry reaction [] and cyclohydrocarbonylation [], affording products with high enantioselectivity.

A: (1R,2S)-1-Amino-2-indanol, with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol, exhibits distinct structural features []:

- NMR: NMR analysis is crucial for confirming the structure and purity of this compound. Characteristic peaks for various protons in the molecule are observed in 1H NMR spectra. [, ]

- CHN Analysis: Elemental analysis helps to verify the compound's purity and composition. []

A: (1R,2S)-1-Amino-2-indanol acts as a chiral ligand, forming stable complexes with transition metals like rhenium [] and copper []. These complexes are characterized by:

- Defined Stereochemistry: The chiral centers on the ligand influence the overall chirality of the metal complex, leading to the formation of single enantiomers. []

- Catalytic Activity: The complexes exhibit high catalytic activity and enantioselectivity in various asymmetric reactions. For instance, Cu(II)-amino alcohol complexes derived from (1R,2S)-1-amino-2-indanol catalyze the asymmetric aza-Henry reaction with excellent enantioselectivity (ee > 99%) [].

ANone: The enantiomeric purity of (1R,2S)-1-amino-2-indanol is crucial because it directly impacts the stereochemical outcome of reactions where it is used as a chiral auxiliary or ligand.

A: Chiral HPLC is a primary technique used to determine the enantiomeric excess (ee) of (1R,2S)-1-amino-2-indanol []. This method separates the enantiomers based on their differential interactions with a chiral stationary phase, allowing for accurate quantification of each enantiomer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

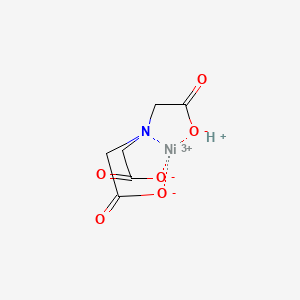

![[(Dimethylamino)methylene]bisphosphonic acid](/img/structure/B1218309.png)